![molecular formula C12H11N5O B13026998 3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a triazole ring fused to a pyrazine ring, with an aminomethyl group at the 3-position and a phenyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction between diamines and diketones.
Phenyl Substitution: The phenyl group is typically introduced via a Suzuki coupling reaction, involving a boronic acid and a halogenated triazole-pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydro-triazolo-pyrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
Medicinally, derivatives of this compound have shown promise as kinase inhibitors, which are crucial in the treatment of cancers and other diseases involving dysregulated cell signaling pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-b]pyrazin-8(7H)-one: Similar structure but different ring fusion, leading to different chemical properties.
7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Lacks the aminomethyl group, affecting its reactivity and biological activity.
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Lacks the phenyl group, which may reduce its potential interactions with biological targets.
Uniqueness
The presence of both the aminomethyl and phenyl groups in 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H11N5O/c13-8-10-14-15-11-12(18)16(6-7-17(10)11)9-4-2-1-3-5-9/h1-7H,8,13H2 |
InChI Key |
CVALVDPNNVKEBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


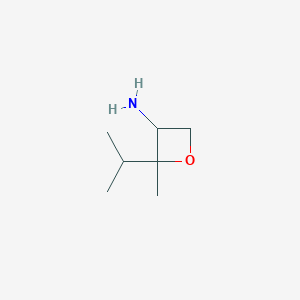
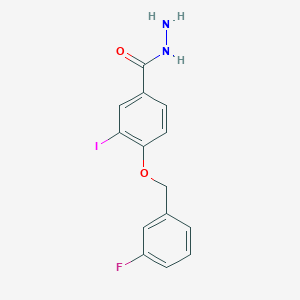
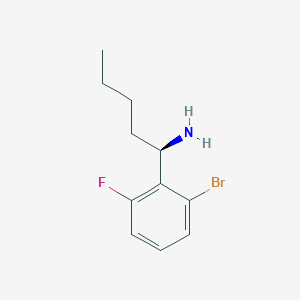
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
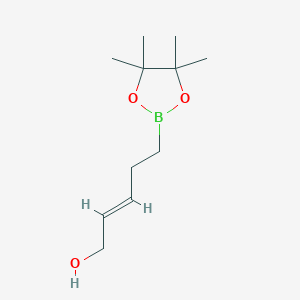
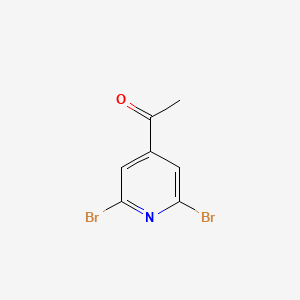
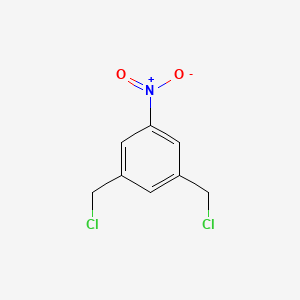
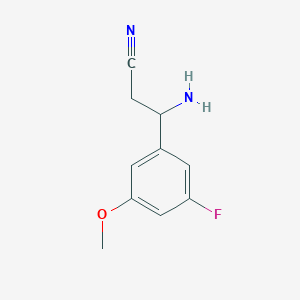
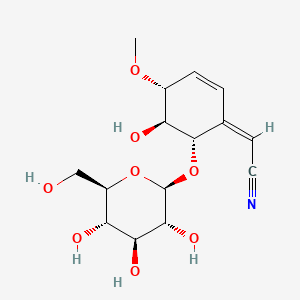
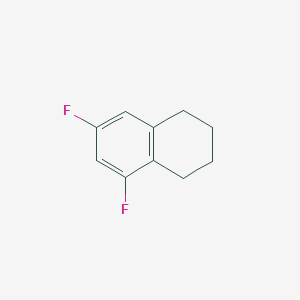
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)

